molecular formula C13H19N3O4S B10888563 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B10888563
M. Wt: 313.37 g/mol
InChI Key: FRNZZEVAHUBHBU-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a 4-nitrobenzyl group

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Sulfonation: The addition of an ethylsulfonyl group to the piperazine ring.

    Coupling: The final step involves coupling the nitrobenzyl group with the ethylsulfonyl-substituted piperazine under specific reaction conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can also interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Ethylsulfonyl)-4-(4-aminobenzyl)piperazine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine is a synthetic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, an ethylsulfonyl group, and a nitrobenzyl substituent, which contribute to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O4S
  • Molecular Weight : Approximately 313.37 g/mol

The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Compound NameMolecular FormulaUnique Features
This compoundC13H19N3O4SEthylsulfonyl and nitrobenzyl groups
1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazineC12H17N3O4SMethylsulfonyl instead of ethyl
1-(Ethylsulfonyl)-4-(4-aminobenzyl)piperazineC13H20N4O4SAmino group instead of nitro

Research indicates that the biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the nitro group, which can interact with various biological molecules. Additionally, the piperazine ring facilitates binding with multiple receptors and enzymes, influencing several biological pathways.

The compound has shown potential in:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties : Targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The compound was tested against several bacterial strains, showing effective inhibition at low concentrations. For instance, it exhibited an IC50 value comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer effects of this compound have been explored through various assays. Notable findings include:

  • Cell Proliferation Inhibition : The compound significantly reduced the proliferation of cancer cell lines such as HeLa and MCF-7.
  • Mechanistic Insights : Studies suggest that the compound induces apoptosis in cancer cells via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests a promising application in treating resistant bacterial infections.
  • Case Study on Cancer Cell Lines :
    In research involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment with 50 µM of the compound.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3

InChI Key

FRNZZEVAHUBHBU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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